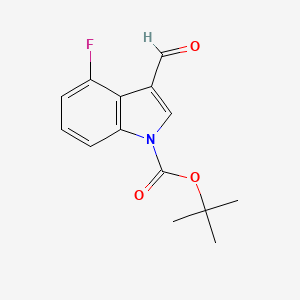
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of neuroinflammationTSPO is involved in various cellular functions, including apoptosis, mitochondrial respiration, steroid synthesis, and immunity .
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base to form the intermediate 2-chlorobenzoylisoquinoline. This intermediate is then reacted with dipropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving TSPO.
Biology: The compound is utilized to study the role of TSPO in cellular functions such as apoptosis and mitochondrial respiration.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting TSPO.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide involves its binding to TSPO. This binding modulates the mitochondrial permeability transition pore, affecting mitochondrial function and apoptosis. The compound acts as an antagonist of the human constitutive androstane receptor (CAR), inhibiting its activity by repressing interactions with coactivators .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide include:
PK11195: Another TSPO ligand with similar binding properties.
Clotrimazole: An antifungal agent that also acts as a CAR antagonist.
Androstenol: A pheromone with CAR inverse agonist properties .
The uniqueness of this compound lies in its specific binding affinity for TSPO and its use as a radiotracer in PET imaging, providing valuable insights into neuroinflammation and other pathological conditions.
Eigenschaften
CAS-Nummer |
89242-19-3 |
|---|---|
Molekularformel |
C22H23ClN2O |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N,N-dipropylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-3-13-25(14-4-2)22(26)20-15-16-9-5-6-10-17(16)21(24-20)18-11-7-8-12-19(18)23/h5-12,15H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
ROQAEKBEGAOJGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)









